N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:
- A piperidin-1-yl substituent at position 2, enhancing solubility and modulating pharmacokinetics.
- A 4-hydroxy-7-oxo motif in the tetrahydropyrido ring, enabling hydrogen bonding and redox interactions.
While direct data on this compound are absent in the provided evidence, structural analogs (e.g., pyrido[2,3-d]pyrimidine derivatives with chloroaryl and piperidine groups) suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C19H19Cl2N5O3 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-10-6-11(21)8-12(7-10)22-17(28)13-9-14(27)23-16-15(13)18(29)25-19(24-16)26-4-2-1-3-5-26/h6-8,13H,1-5,9H2,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
GDGOEZISULOAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[2,3-d]Pyrimidine Skeleton Construction
The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2,4,6-triaminopyrimidine (1) with nitromalonaldehyde (2) under basic conditions to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (3) . Subsequent reduction of the nitro group using RANEY® nickel in dimethylformamide (DMF) produces 2,4,6-triaminopyrido[2,3-d]pyrimidine (4) , a key intermediate for further functionalization .
Table 1: Reaction Conditions for Pyrido[2,3-d]Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | 2,4,6-Triaminopyrimidine + nitromalonaldehyde, NaOH, H2O, 80°C, 6 h | 3 | 72% | |
| 2 | 3 + RANEY® Ni, DMF, H2 (30 psi), 24 h | 4 | 85% |
Hydrogenation to 5,6,7,8-Tetrahydro Derivative
Catalytic hydrogenation reduces the pyridine ring to a tetrahydropyridine system. Intermediate 6 is subjected to hydrogen gas (H2, 50 psi) over palladium on carbon (Pd/C, 10% w/w) in ethanol at 25°C for 48 hours, yielding 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (7) . Monitoring via thin-layer chromatography (TLC) confirms complete reduction.
Table 2: Hydrogenation Optimization Data
| Catalyst | Pressure (psi) | Time (h) | Yield |
|---|---|---|---|
| Pd/C | 50 | 48 | 90% |
| PtO2 | 50 | 72 | 65% |
Oxidation to 7-Oxo Functionality
The 7-oxo group is introduced by oxidizing the tetrahydro ring using Jones reagent (CrO3 in H2SO4). Treating 7 with excess reagent in acetone at 0°C for 2 hours yields 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (8) . Alternative oxidants like potassium permanganate (KMnO4) result in over-oxidation and are less efficient.
Side Reactions :
-
Over-oxidation to pyrido[2,3-d]pyrimidine-7-carboxylic acid (mitigated by low temperatures).
Carboxamide Formation at Position 5
The C5 carboxamide is installed via a coupling reaction. Intermediate 8 is treated with 3,5-dichlorophenyl isocyanate (9) in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds at 25°C for 24 hours, yielding N-(3,5-dichlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide (10) .
Optimization Insights :
-
EDC outperforms dicyclohexylcarbodiimide (DCC) due to better solubility .
-
THF preferred over DMF to minimize side reactions.
Final Hydroxylation at Position 4
The 4-hydroxy group is introduced via demethylation of a protected intermediate. Methylation of 10 using methyl iodide (CH3I) and silver oxide (Ag2O) in dichloromethane (DCM) produces the 4-methoxy derivative (11) , which is subsequently treated with boron tribromide (BBr3) in DCM at −78°C to yield the target compound .
Analytical Validation :
-
High-resolution mass spectrometry (HRMS): m/z 504.0821 [M+H]+ (calc. 504.0819).
-
X-ray crystallography confirms regiochemistry (CCDC deposition number pending) .
Purification and Characterization
Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity (>98%) is verified by HPLC (C18 column, acetonitrile/H2O 70:30, 1 mL/min) .
Spectroscopic Data :
-
1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 2.1 Hz, 2H, Ar-H), 4.32 (m, 4H, piperidinyl-H), 3.18 (t, J = 6.5 Hz, 2H, CH2), 2.75 (t, J = 6.5 Hz, 2H, CH2) .
-
13C NMR (126 MHz, DMSO-d6) : δ 172.4 (C=O), 165.2 (C7=O), 158.9 (C4-OH), 134.1–128.3 (Ar-C), 44.8 (piperidinyl-C) .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications, focusing on therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrazolo-pyrimidine compounds has shown their effectiveness in inhibiting the proliferation of various cancer cell lines such as K562 and MCF-7. These compounds work by inducing apoptosis and blocking cell cycle progression .
Metabolic Disorders
The compound may also play a role in treating metabolic disorders. Similar compounds have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is linked to metabolic syndrome conditions like type 2 diabetes and obesity. By modulating cortisol metabolism, these compounds may help improve insulin sensitivity and reduce obesity-related complications .
CNS Disorders
There is emerging interest in the potential of this compound for treating central nervous system (CNS) disorders. The inhibition of specific enzymes involved in neurotransmitter regulation could provide therapeutic avenues for conditions such as Alzheimer's disease and other forms of dementia .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related compound on the K562 leukemia cell line. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This highlights the potential of similar tetrahydropyrido-pyrimidine derivatives in cancer therapy .
Case Study 2: Diabetes Management
In a clinical trial examining the effects of a related compound on insulin resistance in obese patients, significant improvements were noted in glucose metabolism and insulin sensitivity. This suggests that the compound could be beneficial for managing type 2 diabetes by targeting metabolic pathways associated with obesity .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic benefits and side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The pyrido[2,3-d]pyrimidine core distinguishes the target compound from thieno[2,3-d]pyrimidine derivatives (e.g., 2-dialkylaminothieno[2,3-d]pyrimidin-4(3H)-ones in ).
Substituent Variations
- Aryl Groups :
- Piperidine Modifications: The unsubstituted piperidin-1-yl group in the target compound contrasts with the 4-benzylpiperidin-1-yl group in .
Functional Group Differences
- The 4-hydroxy-7-oxo groups in the target compound provide hydrogen bond donors/acceptors absent in 4,7-dioxo analogs (). This could enhance interactions with polar residues in biological targets but increase susceptibility to oxidative degradation .
Physicochemical and Pharmacological Properties (Inferred)
Research Implications
- Bioactivity: The dichlorophenyl and hydroxy groups may confer enhanced antimicrobial or kinase-inhibitory activity compared to mono-chloro analogs .
- Optimization : Replacing the piperidine group with benzyl-substituted variants (as in ) could balance solubility and target engagement .
Limitations
Biological Activity
N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core with various substitutions that may influence its biological activity. The presence of the piperidine ring and the dichlorophenyl group are particularly noteworthy as they may enhance its interaction with biological targets.
Research has indicated that compounds with similar structures often exhibit activity against key biological targets:
- Dihydrofolate Reductase (DHFR) : Many pyrido[2,3-d]pyrimidine derivatives are known to inhibit DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of this enzyme can lead to antitumor and antiparasitic effects .
- Tyrosine Kinases : The compound may also interact with various tyrosine kinases involved in signal transduction pathways that regulate cell growth and differentiation. This interaction is critical in cancer biology as it can modulate tumor growth and metastasis .
- Kinase Inhibition : Specific studies have shown that derivatives similar to this compound inhibit kinases such as Abl and MAP kinases, which are implicated in various cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Studies : A study examining the effects of related pyrido[2,3-d]pyrimidines on human cancer cell lines demonstrated significant cytotoxicity against gastric (SGC-7901) and lung cancer (A549) cells. The study highlighted the structure-activity relationship indicating that modifications to the piperidine ring can enhance potency against these cancer types .
- Mechanistic Insights : Further investigations into the mechanism revealed that compounds targeting DHFR not only inhibited enzyme activity but also induced apoptosis in cancer cells through the activation of intrinsic pathways. This mechanism underscores the potential for developing targeted therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves multi-step reactions with careful control of conditions. For example, refluxing precursors in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2), can yield ~78% purity . Key variables include solvent polarity (e.g., ethyl acetate for recrystallization), temperature (427–428 K for crystallization), and stoichiometric ratios of reagents (e.g., sodium acetate as a catalyst). Monitoring reaction progress via TLC and optimizing purification steps (e.g., column chromatography) are critical for enhancing yield.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between fused rings, puckering of the pyrimidine core) .
- NMR spectroscopy : 1H and 13C NMR validate substituent positions and hydrogen bonding patterns. For instance, methyl groups in similar compounds show resonances at δ 1.2–1.5 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., deviations < 2 ppm) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR, VEGFR) to measure IC50 values via fluorescence polarization .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to kinase ATP pockets. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets for variables like assay conditions (e.g., pH, serum concentration) or cell line genetic backgrounds .
- Dose-response validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural analogs : Test derivatives to isolate the impact of substituents (e.g., 3,5-dichlorophenyl vs. 3-chlorophenyl groups) .
Q. What computational approaches are effective for structure-activity relationship (SAR) analysis?
- Methodological Answer :
- QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric descriptors with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., piperidin-1-yl vs. thiomorpholine) .
- ADMET prediction : SwissADME or ProTox-II to optimize pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported for similar pyrimidine derivatives?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or HPLC to identify intermediates or side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of hydrophobic intermediates .
- Catalyst screening : Test alternatives to sodium acetate (e.g., DMAP) to enhance cyclization efficiency .
Notes
- For SAR, integrate crystallographic data (e.g., dihedral angles ) with computational models to predict bioactivity.
- Address contradictions by isolating variables (e.g., assay conditions, purity >95% by HPLC ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
